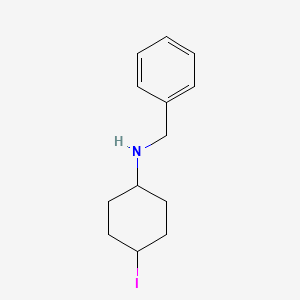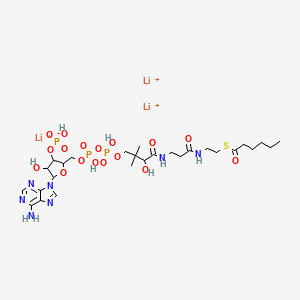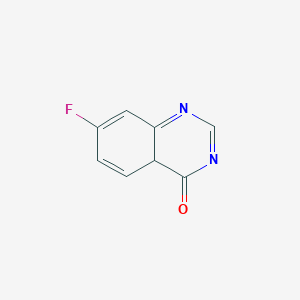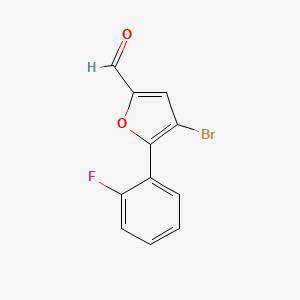![molecular formula C17H15ClO4 B12280341 methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetyl group, and a chlorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate typically involves multiple steps, including esterification and nucleophilic substitution reactions. One common method involves the reaction of 4-chlorophenol with acetyl chloride to form 3-acetyl-4-chlorophenol. This intermediate is then reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The chlorophenoxy moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(3-chlorophenoxy)methyl]benzoate
- Methyl 4-[(3-acetylphenoxy)methyl]benzoate
- Methyl 4-[(4-chlorophenoxy)methyl]benzoate
Uniqueness
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is unique due to the presence of both an acetyl group and a chlorophenoxy moiety, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C17H15ClO4 |
|---|---|
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C17H15ClO4/c1-11(19)15-9-14(7-8-16(15)18)22-10-12-3-5-13(6-4-12)17(20)21-2/h3-9H,10H2,1-2H3 |
Clé InChI |
ITPIJLWAJXIQBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)

![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)




![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

![(3S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B12280311.png)
![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


